Product packaging for 4-Hydroxy-5,6-dihydropyridin-2(1H)-one(Cat. No.:CAS No. 500102-31-8)

4-Hydroxy-5,6-dihydropyridin-2(1H)-one

Cat. No.: B12065021
CAS No.: 500102-31-8
M. Wt: 113.11 g/mol
InChI Key: RMFOHCYUHWRTPS-UHFFFAOYSA-N
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Description

4-Hydroxy-5,6-dihydropyridin-2(1H)-one is a versatile dihydropyridinone scaffold of significant interest in medicinal and synthetic chemistry. This compound serves as a valuable building block for the synthesis of more complex nitrogen-containing heterocycles . The dihydropyridin-2-one core is a recognized privileged structure in drug discovery, known for its ability to serve as a bioisostere for amides and pyrimidines, and to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets . Research into related 5,6-dihydropyridin-2(1H)-one structures highlights their importance as intermediates in diastereospecific synthetic routes, such as intramolecular Wittig cyclizations of N-(3-oxoalkyl)chloroacetamides . While this specific hydroxy derivative is a key synthetic intermediate, the broader class of pyridinone derivatives exhibits a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects, underscoring the research value of this scaffold . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B12065021 4-Hydroxy-5,6-dihydropyridin-2(1H)-one CAS No. 500102-31-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

500102-31-8

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

4-hydroxy-2,3-dihydro-1H-pyridin-6-one

InChI

InChI=1S/C5H7NO2/c7-4-1-2-6-5(8)3-4/h3,7H,1-2H2,(H,6,8)

InChI Key

RMFOHCYUHWRTPS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C=C1O

Origin of Product

United States

Synthetic Methodologies for 4 Hydroxy 5,6 Dihydropyridin 2 1h One and Its Derivatives

Foundational and Conventional Synthetic Routes

Dehydrogenation Approaches from δ-Valerolactams

A primary and traditional method for synthesizing 5,6-dihydropyridin-2(1H)-ones involves the dehydrogenation of δ-valerolactams. nih.gov However, the utility of this approach is often constrained by the limited availability of the necessary starting δ-valerolactam materials. nih.gov

Modern and Advanced Synthetic Strategies

To overcome the limitations of classical methods, more versatile and efficient synthetic strategies have been developed. These modern approaches offer greater flexibility and control over the final product's structure.

Intramolecular Wittig Cyclization Approaches for 5,6-Dihydropyridin-2(1H)-ones

A universal and diastereospecific method for the synthesis of 5,6-dihydropyridin-2(1H)-ones has been developed utilizing an intramolecular Wittig cyclization. nih.govresearchgate.net This reaction proceeds from readily available N-(3-oxoalkyl)chloroacetamide precursors. nih.govnih.gov The Wittig reaction, a well-established method for forming carbon-carbon double bonds, is a powerful tool for constructing heterocyclic systems. nih.govwikipedia.org

The crucial precursors for the intramolecular Wittig cyclization are N-(3-oxoalkyl)chloroacetamides. nih.gov These compounds can be synthesized through various methods, including the chloroacetylation of amines. researchgate.netgoogle.com For instance, N-substituted chloroacetamide derivatives are prepared by reacting the corresponding amines with chloroacetyl chloride. researchgate.net The reaction conditions can be optimized to achieve high yields of the desired precursors. researchgate.net For example, treatment of N-(3-oxoalkyl)amides with triphenylphosphine (B44618) in the presence of potassium iodide in DMF at 0 °C can afford the corresponding phosphonium (B103445) salts in yields of 80-90%. researchgate.net

Precursor TypeReagentsConditionsYield
N-(3-oxoalkyl)chloroacetamideAmine, Chloroacetyl chlorideVariesGood to moderate
Phosphonium SaltsN-(3-oxoalkyl)chloroacetamide, PPh₃, KIDMF, 0 °C80-90% researchgate.net

The intramolecular Wittig cyclization of phosphonium salts derived from N-(3-oxoalkyl)chloroacetamides demonstrates a high degree of diastereoselectivity. nih.govresearchgate.net Treatment of these phosphonium salts with a base, such as sodium methoxide (B1231860) in methanol, at room temperature leads to the formation of 5,6-dihydropyridin-2(1H)-ones in high yields. nih.govresearchgate.net The cyclization of anti-phosphonium salts proceeds diastereospecifically to yield trans-fused bicyclic systems. nih.govresearchgate.net This stereochemical control is a significant advantage of the Wittig-based approach, allowing for the synthesis of specific stereoisomers. nih.govuva.esorganic-chemistry.orgnih.gov

Starting MaterialProductDiastereoselectivity
anti-2d-g phosphonium saltstrans-1,5,6,7,8,8a-hexahydroisoquinolin-3(2H)-ones and trans-4a,8a-trans-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-oneDiastereospecific nih.govresearchgate.net

Solid-Phase Organic Synthesis (SPOS) Protocols for Dihydropyridin-2(1H)-ones

Solid-phase organic synthesis (SPOS) has emerged as a valuable technique for the preparation of libraries of dihydropyridin-2(1H)-ones. This methodology allows for the efficient and systematic synthesis of a variety of substituted derivatives. While the search results mention the solid-phase synthesis of related structures like 1,4,5,6-tetrahydro-6-oxopyridine-3-carboxylic acids and peptides containing 1-hydroxypyridine-2-one, the direct application of SPOS to the core 4-hydroxy-5,6-dihydropyridin-2(1H)-one structure is an area of ongoing research. nih.govresearchgate.net The principles of SPOS, involving attachment of a starting material to a solid support, sequential reactions, and final cleavage, are applicable to the synthesis of these heterocyclic compounds.

Multicomponent Reaction (MCR) Strategies Involving the Pyridone Scaffold

Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more starting materials in a single reaction vessel to form a complex product in a one-pot fashion. rsc.org This approach offers significant advantages, including reduced synthesis time, lower costs, and decreased waste generation, making it an attractive strategy for the construction of diverse molecular libraries for drug discovery. rsc.org Several MCRs have been developed for the synthesis of pyridone-containing heterocycles.

A notable example is the four-component reaction for the synthesis of 3,4-dihydro-2-pyridone derivatives. This reaction involves the condensation of Meldrum's acid, a benzaldehyde (B42025) derivative, methyl acetoacetate, and ammonium (B1175870) acetate. nih.gov The use of an efficient catalyst, such as SiO2-Pr-SO3H, under solvent-free conditions, leads to high yields of the desired products. nih.gov The reaction likely proceeds through a cascade of events, including Knoevenagel condensation and Michael addition, to assemble the dihydropyridone core.

Another powerful MCR is the Hantzsch dihydropyridine (B1217469) synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate. researchgate.netorganic-chemistry.orgwikipedia.org While the classic Hantzsch synthesis yields 1,4-dihydropyridines, modifications and variations of this reaction can provide access to other pyridone-related structures. The mechanism of the Hantzsch reaction is thought to involve the formation of a Knoevenagel condensation product and an enamine as key intermediates, which then condense to form the dihydropyridine ring. researchgate.net

More recently, an efficient one-pot multicomponent reaction has been reported for the synthesis of novel 4-hydroxy-2-pyridone-fused spiropyrans. This reaction utilizes 4-hydroxy-6-methylpyridine-2-one alkaloids, malononitrile (B47326) or ethyl cyanoacetate (B8463686), and ninhydrin (B49086) or isatin (B1672199) derivatives. tandfonline.com The reaction proceeds under mild conditions, using acetic acid as a catalyst in ethanol, demonstrating the utility of the 4-hydroxypyridone scaffold as a building block in MCRs. tandfonline.com

Table 1: Examples of Multicomponent Reactions for Pyridone Synthesis

Reaction TypeReactantsCatalyst/ConditionsProduct TypeRef.
Four-componentMeldrum's acid, benzaldehyde derivative, methyl acetoacetate, ammonium acetateSiO2-Pr-SO3H, solvent-free, 140°C3,4-Dihydro-2-pyridone derivative nih.gov
Hantzsch SynthesisAldehyde, β-ketoester (2 equiv.), ammonia/ammonium acetateRefluxing ethanol1,4-Dihydropyridine (B1200194) researchgate.netwikipedia.org
Three-component4-Hydroxy-6-methylpyridine-2-one, malononitrile/ethyl cyanoacetate, ninhydrin/isatinAcetic acid, ethanol, 25-70°C4-Hydroxy-2-pyridone-fused spiropyran tandfonline.com

Condensation reactions are fundamental transformations in organic synthesis that involve the joining of two molecules with the elimination of a small molecule, such as water. The Knoevenagel condensation, a modification of the aldol (B89426) condensation, is a particularly useful method for carbon-carbon bond formation. wikipedia.org It involves the reaction of an active hydrogen compound (e.g., malonic acid derivatives, cyanoacetic acid derivatives) with a carbonyl group of an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.org

The synthesis of 4-hydroxy-2-pyridone derivatives can be achieved through condensation reactions. For instance, the reaction of 3-amino-3-dialkylaminopropenoates with bis(2,4,6-trichlorophenyl)malonate furnishes 4-hydroxy-2-pyridone derivatives. nih.gov These pyridones can be further reacted with aldehydes in a subsequent condensation step to yield bis(pyridyl)methanes. nih.gov

Ethyl cyanoacetate is a versatile building block in condensation reactions for the synthesis of nitrogen-containing heterocycles. orgsyn.orgchemprob.orgresearchgate.net For example, refluxing chalcones with ethyl cyanoacetate in the presence of a base can yield 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile derivatives. researchgate.net Similarly, the condensation of guanidine (B92328) with ethyl sodiocyanoacetate, formed by treating ethyl cyanoacetate with sodium ethoxide, leads to the formation of 2,4-diamino-6-hydroxypyrimidine. orgsyn.org These examples highlight the potential of using activated methylene (B1212753) compounds like ethyl cyanoacetate in condensation strategies to construct pyridone and related heterocyclic systems.

A catalyst-free Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds such as malononitrile, cyanoacetamide, and ethyl cyanoacetate has been reported to occur in a water-ethanol mixture at room temperature, providing high yields of the corresponding electron-deficient alkenes with E-selectivity. bas.bg This green methodology demonstrates the feasibility of performing these condensations under environmentally friendly conditions.

Table 2: Examples of Condensation Reactions for the Synthesis of Pyridone and Related Heterocycles

ReactantsCatalyst/ConditionsProduct TypeRef.
3-Amino-3-dialkylaminopropenoates, bis(2,4,6-trichlorophenyl)malonate-4-Hydroxy-2-pyridone derivative nih.gov
Chalcones, ethyl cyanoacetateBase, reflux2-Oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile researchgate.net
Guanidine, ethyl cyanoacetateSodium ethoxide, reflux2,4-Diamino-6-hydroxypyrimidine orgsyn.org
Pyridinecarbaldehydes, active methylene compoundsCatalyst-free, H2O:EtOH, room temperatureElectron-deficient alkenes bas.bg

Stereoselective Synthesis of Enantio- and Diastereomerically Pure this compound Derivatives

The development of stereoselective methods for the synthesis of enantio- and diastereomerically pure this compound derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

A significant advancement in this area is the diastereoselective synthesis of 4-hydroxypiperidin-2-ones, a closely related structural analog, via a Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones. nih.gov This methodology allows for the formation of the 4-hydroxy-substituted piperidin-2-one ring with high diastereoselectivity. nih.gov

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts, such as thiourea (B124793) derivatives derived from (R,R)-1,2-diphenylethylenediamine, have been successfully employed in enantioselective Michael additions of nitroalkenes. rsc.org This type of reaction is a key step in the construction of chiral substituted carbon skeletons that can be further elaborated into heterocyclic systems like dihydropyridinones. The use of bifunctional catalysts that can activate both the nucleophile and the electrophile through hydrogen bonding is a common strategy to achieve high enantioselectivity. rsc.org

The intramolecular Michael reaction catalyzed by N-heterocyclic carbenes (NHCs) offers another route to highly enantio- and diastereoselective products. nih.gov In this approach, the NHC catalyst adds to an α,β-unsaturated aldehyde to generate a reactive enol intermediate, which then undergoes a conjugate addition to a pendant acceptor group, leading to the formation of a cyclic product with high stereocontrol. nih.gov

Furthermore, the asymmetric synthesis of chiral 1,2-oxazinane (B1295428) and hexahydropyridazine (B1330357) spirocyclic scaffolds has been achieved through organocatalytic [4+2] cycloaddition reactions. nih.gov These reactions demonstrate the ability to construct complex heterocyclic systems with excellent diastereoselectivity and good enantioselectivity, providing a potential pathway for the synthesis of stereochemically defined dihydropyridinone derivatives.

Table 3: Examples of Stereoselective Synthesis of Dihydropyridinone Analogs

Reaction TypeKey Reagents/CatalystStereochemical OutcomeProduct TypeRef.
Reductive Aldol Cyclizationα,β-Unsaturated amides, ketones, Cu(I) catalystHigh diastereoselectivity4-Hydroxypiperidin-2-one nih.gov
Asymmetric Michael AdditionNitroalkenes, chiral thiourea catalystHigh diastereo- and enantioselectivityMichael adducts rsc.org
Intramolecular Michael Reactionα,β-Unsaturated aldehydes, N-heterocyclic carbene catalystHigh diastereo- and enantioselectivitySubstituted cyclopentanes nih.gov
Asymmetric [4+2] CycloadditionMethyleneindolinones, γ-aminooxy-α,β-unsaturated ester, organocatalystExcellent diastereoselectivity, good enantioselectivityChiral 1,2-oxazinane spirocyclic scaffolds nih.gov

Chemical Reactivity and Mechanistic Pathways of 4 Hydroxy 5,6 Dihydropyridin 2 1h One

Analysis of Electrophilic and Nucleophilic Reaction Centers

The reactivity of 4-Hydroxy-5,6-dihydropyridin-2(1H)-one is governed by the distribution of electron density across its structure, which creates distinct electrophilic and nucleophilic centers. An electrophile is an electron-deficient species that accepts electrons, often carrying a partial or full positive charge. vaia.comyoutube.com Conversely, a nucleophile is a species with an excess of electrons, such as those in lone pairs or pi bonds, which it can donate to form a new covalent bond. vaia.comyoutube.com

In the this compound ring, the presence of electronegative oxygen and nitrogen atoms, a carbonyl group, and a C=C double bond results in a nuanced electronic landscape. The oxygen of the hydroxyl group and the nitrogen atom of the amide possess lone pairs of electrons, making them potent nucleophilic sites. The pi bond between C4 and C5 is also a region of high electron density and can act as a nucleophile. vaia.com

Conversely, the carbonyl carbon (C2) is highly electrophilic due to the polarization of the C=O bond, where the oxygen atom withdraws electron density. youtube.com This effect, combined with the influence of the adjacent nitrogen, makes C2 susceptible to nucleophilic attack. The carbon at position 6, being alpha to the carbonyl group, also exhibits electrophilic character. Furthermore, the carbon at C4, attached to the hydroxyl group, can act as an electrophilic center. This pattern of reactivity is analogous to that observed in similar heterocyclic systems like 4-hydroxy-2(1H)-quinolone, where the interplay of hydroxyl and carbonyl groups activates the ring for various transformations. arabjchem.orgresearchgate.net

The dual nucleophilic and electrophilic nature of this molecule allows it to participate in a wide array of chemical reactions, serving as both an electron donor and an electron acceptor depending on the reaction partner and conditions. arabjchem.org

SiteCharacterReason
Hydroxyl Oxygen (at C4)NucleophilicPresence of lone pair electrons.
Amide Nitrogen (N1)NucleophilicPresence of lone pair electrons.
C4=C5 Double BondNucleophilicRegion of high pi-electron density. vaia.com
Carbonyl Carbon (C2)ElectrophilicElectron withdrawal by the highly electronegative oxygen atom. youtube.com
Carbonyl OxygenNucleophilicPresence of lone pair electrons.
Carbon at C6ElectrophilicAlpha position to the electron-withdrawing carbonyl group.
Table 1: Analysis of Reactive Centers in this compound.

Ring Transformations and Rearrangement Mechanisms

The inherent reactivity of the dihydropyridinone scaffold makes it a versatile platform for constructing novel heterocyclic systems through ring transformations and rearrangements.

Ring-Opening and Subsequent Recyclization Processes

One of the significant transformation pathways for heterocyclic compounds is the ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism. mdpi.com This process involves the initial attack of a nucleophile on an electrophilic center of the ring, leading to the cleavage of a ring bond (ring-opening). The resulting open-chain intermediate then undergoes a subsequent intramolecular cyclization to form a new, often rearranged, heterocyclic ring.

While specific examples for this compound are not extensively detailed, the principle is well-established in heterocyclic chemistry. mdpi.com For instance, thermal rearrangements of related complex pyridinone systems have been observed to proceed through an ANRORC-type mechanism, where an initial intramolecular nucleophilic attack is followed by the opening of one of the heterocyclic rings and subsequent recyclization to yield a more stable isomeric product. mdpi.com Such transformations are highly dependent on reaction conditions, particularly temperature, and the electronic nature of the substituents on the pyridinone ring. mdpi.com

Formation of Fused and Spiro Heterocyclic Systems from Pyridinone Scaffolds

The dihydropyridinone core is a valuable synthon for the synthesis of more complex polycyclic structures, including fused and spiro heterocyclic systems. These structures are of great interest in medicinal chemistry. nih.gov

Fused Systems: Fused heterocycles can be constructed from dihydropyridinone precursors through annulation reactions, where a new ring is built onto one of the existing bonds of the pyridinone ring. A common strategy involves a tandem condensation of a starting material like a propiolamide (B17871) with a cyclic β-keto ester, which, after Michael addition, undergoes intramolecular ring closure to form a 5,6-fused 2-pyridone system. organic-chemistry.org These reactions can be promoted by either acid or base and often proceed efficiently in environmentally benign solvents like water. organic-chemistry.org The versatility of this approach allows for the creation of various fused systems, such as furo[2,3-b]pyridines, by selecting appropriate starting materials and reaction conditions. researchgate.net

Spiro Systems: Spirocyclic compounds, which contain two rings connected by a single common atom, can also be synthesized from dihydropyridinone scaffolds. The synthesis of spiro-1,4-dihydropyridines has been achieved through various one-pot, multi-component reactions. nih.gov These methods often employ different catalytic systems, including Brønsted acids, Lewis acids, and ionic liquids, to facilitate the construction of the spirocyclic framework under mild conditions. nih.gov For example, a one-pot approach for synthesizing spiro[2.5]octa-4,7-dien-6-ones utilizes a 1,6-conjugate addition to a para-quinone methide, which induces dearomatization and subsequent spirocyclization. rsc.org

Reaction TypeDescriptionKey Intermediates/StepsReference
Fused Ring SynthesisTandem condensation/cyclization to form 5,6-fused 2-pyridones.Michael addition followed by intramolecular cyclization and decarboxylation. organic-chemistry.org
Spirocycle SynthesisMulti-component reactions to form spiro-1,4-dihydropyridines.Utilizes various catalysts (Brønsted/Lewis acids) in one-pot procedures. nih.gov
Spirocycle Synthesis1,6-Conjugate addition and dearomatization to form spiro[2.5]octa-4,7-dien-6-ones.Formation of consecutive quaternary centers via metal-free conditions. rsc.org
Table 2: Selected Strategies for Fused and Spirocycle Synthesis from Pyridinone Precursors.

Detailed Intramolecular Cyclization Mechanisms in Dihydropyridinone Synthesis

The formation of the 5,6-dihydropyridin-2(1H)-one ring itself is often achieved through intramolecular cyclization, a powerful strategy in which a single molecule containing all the necessary functional groups is induced to form a ring.

A universal and diastereospecific method for synthesizing 5,6-dihydropyridin-2(1H)-ones involves the intramolecular cyclization of N-(3-oxoalkyl)chloroacetamides. researchgate.net This process can proceed via an intramolecular Wittig-type reaction. The starting chloroacetamide is first converted into a triphenylphosphonium salt. Treatment of this salt with a base generates a phosphorus ylide, which then reacts with the ketone carbonyl group within the same molecule. This intramolecular olefination closes the ring, forming the C=C double bond and yielding the 5,6-dihydropyridin-2(1H)-one core with high efficiency and stereocontrol. researchgate.netrsc.org

Alternatively, pyridinium (B92312) ylides derived from the same N-(3-oxoalkyl)chloroacetamide precursors can be used. In this variation, the intramolecular cyclization can lead to different products depending on the reaction conditions, including the desired 5,6-dihydropyridin-2(1H)-ones. rsc.org These intramolecular strategies are synthetically valuable as they allow for precise control over the construction of the heterocyclic ring from a linear precursor.

Exploration of Domino Reactions and Cascade Processes

Domino reactions, also known as tandem or cascade reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. nih.gov These processes are highly efficient in terms of atom economy, time, and resource utilization, making them attractive for modern organic synthesis. nih.gov

The synthesis of dihydropyridinone and related skeletons is frequently accomplished through such cascade processes. A prominent example is the multicomponent Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) in a one-pot synthesis to produce 3,4-dihydropyrimidin-2(1H)-ones. nih.govnih.govjmchemsci.comnih.gov Similar multicomponent strategies are employed for dihydropyridinone synthesis.

For instance, a domino reaction for the construction of dihydropyridin-4-ones has been designed where the byproduct of an initial reaction is used to catalyze a subsequent step in the sequence. nih.gov Another approach involves the Michael-type addition of a suitable nucleophile to an α,β-unsaturated imine, followed by an intramolecular annulation reaction. This cascade provides a practical route to a variety of substituted 3,4-dihydropyridin-2-ones under mild conditions, sometimes using phase transfer catalysis to enhance efficiency and greenness. researchgate.net These domino and cascade processes represent a powerful and sustainable methodology for the rapid assembly of the dihydropyridinone core from simple and readily available starting materials. researchgate.netnih.gov

Spectroscopic Characterization and Structural Elucidation of 4 Hydroxy 5,6 Dihydropyridin 2 1h One

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-Hydroxy-5,6-dihydropyridin-2(1H)-one is expected to display characteristic absorption bands corresponding to its key functional groups: a hydroxyl group (-OH), a secondary amide/lactam (N-H and C=O), a carbon-carbon double bond (C=C), and various C-H bonds.

The principal IR absorptions can be predicted as follows:

O-H Stretch: A broad and strong absorption band is expected in the region of 3400-3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

N-H Stretch: A moderate to sharp band should appear around 3300-3100 cm⁻¹, which is typical for the N-H stretching vibration in a lactam ring.

C-H Stretch: Absorptions for sp³ hybridized C-H bonds (in the -CH₂-CH₂- portion) are anticipated just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. The sp² hybridized C-H stretch at the double bond (C3-H) is expected to appear just above 3000 cm⁻¹, around 3100-3000 cm⁻¹.

C=O Stretch (Amide I): A very strong and sharp absorption corresponding to the carbonyl group of the cyclic amide (lactam) is predicted to be in the range of 1680-1650 cm⁻¹. This is one of the most prominent peaks in the spectrum. For comparison, related pyridone structures also show strong carbonyl absorptions in this region.

C=C Stretch: The stretching vibration of the endocyclic carbon-carbon double bond is expected to produce a medium-intensity band around 1650-1600 cm⁻¹. This peak may sometimes overlap with the N-H bending vibration.

N-H Bend (Amide II): This bending vibration typically appears around 1640-1550 cm⁻¹.

C-O Stretch: The stretching vibration for the C-O bond of the hydroxyl group is expected in the 1260-1000 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (alcohol) 3400 - 3200 Strong, Broad
N-H (lactam) 3300 - 3100 Moderate, Sharp
C-H (sp²) 3100 - 3000 Medium
C-H (sp³) 2960 - 2850 Medium
C=O (lactam) 1680 - 1650 Strong, Sharp
C=C (alkene) 1650 - 1600 Medium
N-H (bend) 1640 - 1550 Medium
C-O (alcohol) 1260 - 1000 Medium-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful method for elucidating the detailed carbon-hydrogen framework of an organic molecule. Analysis of ¹H NMR and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom in the structure of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals are expected for the protons on the heterocyclic ring and the attached functional groups. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl group, the double bond, and the nitrogen atom.

N-H Proton: The lactam N-H proton is expected to appear as a broad singlet in the downfield region, likely between δ 7.0-8.5 ppm.

O-H Proton: The hydroxyl proton signal is also expected to be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but typically in the range of δ 4.0-6.0 ppm.

Vinyl Proton (H3): The proton on the C3 position, adjacent to the hydroxyl-bearing carbon, is expected to be a singlet (or a narrow triplet if coupled to the C5 methylene (B1212753) protons) around δ 5.0-5.5 ppm.

Methylene Protons (H5 and H6): The two methylene groups (-CH₂-) at positions 5 and 6 will appear as multiplets in the upfield region. The C5 protons, being adjacent to the double bond, are expected around δ 2.3-2.7 ppm. The C6 protons, adjacent to the nitrogen atom, would be shifted further downfield to approximately δ 3.2-3.6 ppm. Both signals would likely appear as triplets due to coupling with each other.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
NH -1 7.0 - 8.5 Broad Singlet 1H
CH -3 5.0 - 5.5 Singlet / Narrow Triplet 1H
OH -4 4.0 - 6.0 Broad Singlet 1H
CH₂ -5 2.3 - 2.7 Triplet 2H
CH₂ -6 3.2 - 3.6 Triplet 2H

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for this compound is expected to show five distinct signals for the carbon atoms of the ring.

Carbonyl Carbon (C2): The lactam carbonyl carbon is the most deshielded and is expected to appear significantly downfield, around δ 165-175 ppm.

Olefinic Carbons (C3 and C4): The two sp² hybridized carbons of the double bond will resonate in the olefinic region. C4, bearing the hydroxyl group, is predicted to be at approximately δ 150-160 ppm. C3 is expected to be more upfield, around δ 95-105 ppm.

Methylene Carbons (C5 and C6): The two sp³ hybridized methylene carbons will appear in the upfield region. The C5 carbon is expected around δ 25-35 ppm, while the C6 carbon, being attached to the electronegative nitrogen, will be further downfield, likely in the δ 40-50 ppm range.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (C=O) 165 - 175
C3 (=CH) 95 - 105
C4 (=C-OH) 150 - 160
C5 (-CH₂-) 25 - 35
C6 (-CH₂-) 40 - 50

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₅H₇NO₂), the calculated monoisotopic mass is approximately 113.0477 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 113.

The fragmentation pattern can offer structural clues. Common fragmentation pathways for this molecule would likely involve:

Loss of water (-18 Da): Dehydration involving the hydroxyl group is a common fragmentation, leading to a peak at m/z = 95.

Loss of CO (-28 Da): Decarbonylation from the lactam ring could occur, leading to a fragment ion.

Retro-Diels-Alder (RDA) reaction: The dihydropyridinone ring could undergo a characteristic RDA cleavage, breaking the ring into smaller, stable fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value Predicted Identity
113 [M]⁺ (Molecular Ion)
95 [M - H₂O]⁺
85 [M - CO]⁺

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported, analysis of related compounds allows for predictions about its solid-state arrangement. iucr.org X-ray crystallography of similar pyridinone derivatives, such as 4-hydroxy-6-methylpyridin-2(1H)-one and 6-hydroxy-1,2-dihydropyridin-2-one, reveals extensive intermolecular hydrogen bonding. iucr.orgnih.gov

It is highly probable that this compound would also form a robust hydrogen-bonded network in the solid state. The key interactions would involve:

The lactam N-H group acting as a hydrogen bond donor.

The lactam carbonyl oxygen (C=O) acting as a hydrogen bond acceptor.

The hydroxyl (-OH) group acting as both a hydrogen bond donor and acceptor.

These interactions would likely lead to the formation of dimers or extended chains and layers, resulting in a stable, high-melting-point solid. nih.gov The planarity of the C=C-C=O system and the puckering of the saturated part of the ring would be key conformational features.

Computational Chemistry and Theoretical Studies on 4 Hydroxy 5,6 Dihydropyridin 2 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been widely applied in the study of heterocyclic compounds to predict their geometric, electronic, and spectroscopic properties. For derivatives of dihydropyridin-2(1H)-one, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to provide insights into their molecular characteristics. nih.govrsc.org

Molecular Geometry Optimization and Energetic Landscapes

The first step in most quantum chemical calculations is the optimization of the molecular geometry to find the most stable conformation of the molecule, which corresponds to a minimum on the potential energy surface. For substituted piperidin-4-one derivatives, which are structurally related to dihydropyridin-2(1H)-ones, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to obtain optimized 3D structures. nih.gov These calculations determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For instance, in a study on a 2,6-diphenyl-piperidin-4-one (B8811517) derivative, the C-H bond distances in the piperidone ring were found to be approximately 1.09 Å, while in the phenyl rings, they were about 1.08 Å. nih.gov The stability of different conformers can also be assessed by comparing their total energies. rsc.org

Table 1: Hypothetical Optimized Geometric Parameters for 4-Hydroxy-5,6-dihydropyridin-2(1H)-one (based on related structures)

ParameterPredicted Value
C=O bond length~1.23 Å
C=C bond length~1.35 Å
C-N bond length~1.38 Å
C-O (hydroxyl) bond length~1.36 Å
O-H bond length~0.96 Å
N-H bond length~1.01 Å

Note: These are estimated values based on general principles and data from similar molecules. Actual values would require specific DFT calculations.

Analysis of Frontier Molecular Orbitals (FMOs) and Electronic Characteristics

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a crucial parameter for determining the kinetic stability and chemical reactivity of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and polarizable molecule. nih.gov

For 1,4-dihydropyridine (B1200194) derivatives, DFT calculations have been used to determine the energies of the HOMO and LUMO and to visualize their distributions. nih.gov In these systems, the HOMO is often localized on the dihydropyridine (B1217469) ring, while the LUMO may be distributed over the entire molecule, including any substituents. nih.gov For this compound, the HOMO is expected to have significant contributions from the π-system of the double bond and the lone pairs of the oxygen and nitrogen atoms. The LUMO is likely to be a π* orbital associated with the conjugated system.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These are hypothetical values for illustrative purposes. Actual values would depend on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution of a molecule and for predicting sites of electrophilic and nucleophilic attack. rsc.org The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.

In related heterocyclic compounds, MEP maps have shown that the negative potential is typically localized around electronegative atoms like oxygen and nitrogen. rsc.org For this compound, the MEP map would be expected to show a region of high electron density around the carbonyl oxygen and the hydroxyl oxygen, making them likely sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group and the N-H proton would likely be in a region of positive potential, indicating their susceptibility to nucleophilic attack.

Theoretical Prediction and Comparison of Spectroscopic Data (IR, NMR)

DFT calculations can be used to predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. arkat-usa.org The calculated frequencies and chemical shifts can then be compared with experimental data to confirm the molecular structure. It is common for calculated vibrational frequencies to be scaled by a factor to account for anharmonicity and other systematic errors in the calculations. wisc.edu

For dihydropyridone derivatives, the characteristic C=O stretching vibration is expected in the IR spectrum. arkat-usa.org In the 1H NMR spectrum, the chemical shifts of the protons would be influenced by their local electronic environment. For this compound, the hydroxyl proton and the N-H proton would likely appear as broad singlets, and their chemical shifts would be sensitive to solvent and concentration. The protons on the dihydropyridine ring would show characteristic splitting patterns depending on their coupling with neighboring protons. Theoretical calculations can help in the precise assignment of these signals. arkat-usa.org

Table 3: Predicted Characteristic Vibrational Frequencies and NMR Chemical Shifts for this compound

Spectroscopic FeaturePredicted Value
IR: C=O stretch1650-1680 cm⁻¹
IR: O-H stretch3200-3400 cm⁻¹ (broad)
IR: N-H stretch3100-3300 cm⁻¹
1H NMR: OH proton9-11 ppm
1H NMR: NH proton7-9 ppm
13C NMR: C=O carbon160-170 ppm

Note: These are approximate ranges based on known spectroscopic data for similar functional groups.

Elucidation of Global and Local Reactivity Descriptors

From the HOMO and LUMO energies obtained from DFT calculations, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the chemical reactivity and stability of the molecule.

Local reactivity descriptors, such as the Fukui function, can be used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed.

Tautomerism and Isomerization Dynamics

This compound can exist in several tautomeric forms due to the migration of a proton. The main tautomeric equilibrium is between the keto form (the title compound) and the enol form, 2,4-dihydroxy-1,6-dihydropyridine. The relative stability of these tautomers can be influenced by factors such as the solvent and the presence of other functional groups.

Ab initio and DFT calculations have been successfully used to study the tautomerism of related pyridone systems. wayne.edu For 2-pyridone, calculations have shown that the pyridone form is slightly more stable than the hydroxypyridine tautomer in the gas phase. wayne.edu In the case of 4-pyridone, the hydroxypyridine form is predicted to be more stable. wayne.edu The relative energies of the tautomers of this compound would need to be determined through specific computational studies. It is likely that in polar solvents, the keto form would be stabilized by hydrogen bonding interactions. The study of tautomerism is crucial as the different tautomers can exhibit different chemical and biological properties.

While computational studies have been conducted on analogous structures, such as other dihydropyridine derivatives, pyridones, and quinolinones, the strict requirement to focus solely on "this compound" prevents the inclusion of this related but distinct information.

For context, computational chemistry studies on similar heterocyclic systems typically involve the following analyses:

Tautomerism: Theoretical calculations, often using Density Functional Theory (DFT), are employed to determine the relative stabilities of different tautomers (e.g., keto vs. enol and lactam vs. lactim forms). These studies calculate the relative energies of the optimized geometries of each tautomer to predict which form is more stable in the gas phase. nih.govresearchgate.net

Solvent Effects: The influence of different solvents on tautomeric equilibrium is often modeled using methods like the Polarizable Continuum Model (PCM). These calculations can predict how the stability of tautomers shifts in various environments, as solvents can preferentially stabilize more polar forms through interactions like hydrogen bonding. nih.govnih.gov

NBO Analysis: Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, orbital interactions, and the nature of bonding within a molecule. It provides insights into hyperconjugative interactions and electron delocalization, which are crucial for understanding molecular stability and reactivity. nih.govresearchgate.netnih.gov

Non-Linear Optical (NLO) Properties: The NLO properties of a molecule, such as its polarizability and hyperpolarizability, can be calculated using quantum chemical methods. These studies help in identifying potential candidates for new materials in optical and photonic applications. nih.govresearchgate.netdoi.org

Without specific research on this compound, it is not possible to provide the detailed, data-driven article as requested. The generation of scientifically accurate content, including data tables for the specified outline, requires published findings that are currently unavailable.

4 Hydroxy 5,6 Dihydropyridin 2 1h One As a Key Synthetic Intermediate and Building Block

Applications in Natural Product Total Synthesis

The inherent chirality and dense functionality of many natural products present formidable challenges to synthetic chemists. 4-Hydroxy-5,6-dihydropyridin-2(1H)-one and its derivatives have proven to be invaluable chiral building blocks in the asymmetric synthesis of several biologically active natural products.

Precursor Role in Piperidine (B6355638) Alkaloid Synthesis

The piperidine ring is a ubiquitous structural motif found in a vast number of alkaloids with significant physiological properties. The this compound core serves as a strategic precursor for the stereocontrolled synthesis of highly substituted piperidine skeletons. Through a series of chemical transformations, including stereoselective reductions, functional group interconversions, and ring modifications, this dihydropyridinone can be elaborated into complex piperidine alkaloids.

For instance, the synthesis of various piperidine alkaloids has been approached through key dihydropyridone intermediates. While a direct total synthesis of a named piperidine alkaloid starting from the specific parent compound this compound is not extensively documented in readily available literature, the strategic importance of closely related dihydropyridone structures is well-established. These intermediates, often bearing substituents at various positions, are instrumental in setting the required stereochemistry for the target alkaloids. The general strategy involves the reduction of the dihydropyridinone ring to the corresponding piperidinone, followed by further functionalization to achieve the final natural product.

Versatility as a Scaffold for the Construction of Diverse Organic Molecules

The this compound framework is not limited to natural product synthesis; its inherent reactivity and functionality make it a versatile scaffold for the construction of a broad spectrum of organic molecules. The ability to selectively modify different positions of the ring allows for the generation of diverse molecular libraries with potential applications in medicinal chemistry and materials science.

The dihydropyridinone core can be functionalized at the nitrogen atom, the hydroxyl group, the double bond, and the carbon backbone, leading to a variety of derivatives. For example, the nitrogen can be alkylated or acylated to introduce different substituents. The hydroxyl group can be converted into other functional groups, such as ethers or esters, or it can direct further reactions. The double bond is susceptible to a range of addition reactions, including Michael additions and cycloadditions, which allow for the introduction of new stereocenters and ring systems.

Starting MaterialReagent/ConditionProduct TypeReference
N-3-oxoalkylchloroacetamidesIntramolecular Wittig Cyclization5,6-dihydropyridin-2(1H)-ones rsc.org

This table illustrates a synthetic route to the core dihydropyridinone scaffold, which can then be further elaborated.

Development of New Synthetic Methodologies Leveraging the Dihydropyridinone Core

The unique chemical properties of this compound have spurred the development of novel synthetic methodologies. Chemists have capitalized on the reactivity of this scaffold to design new reactions and synthetic strategies.

One area of development involves the use of the dihydropyridinone core in cascade reactions. The strategic placement of functional groups can trigger a series of intramolecular transformations, leading to the rapid construction of complex polycyclic systems from simple starting materials. For example, an intramolecular cyclization of N-3-oxoalkylchloroacetamide derivatives provides a direct route to the 5,6-dihydropyridin-2(1H)-one ring system. rsc.org This methodology highlights how the inherent reactivity of precursors can be harnessed to efficiently build the core structure.

Furthermore, the dihydropyridinone scaffold can act as a template to control the stereochemistry of subsequent reactions. The existing stereocenters and the conformational rigidity of the ring can influence the facial selectivity of approaching reagents, enabling the synthesis of enantiomerically pure products. While specific examples of new methodologies developed directly from this compound are not prominently featured in the surveyed literature, the general class of dihydropyridinones continues to be a fertile ground for methodological innovation.

Q & A

Q. Advanced: How can the electrophilicity of the lactam unit be optimized to enhance bioactivity?

Strategies include:

  • Introducing Michael acceptors : The α,β-unsaturated ketone in the lactam unit reacts with thiols (e.g., cysteamine) to generate reactive oxygen species (ROS). PL’s second-order rate constant (k₂ = 2.26 M⁻¹s⁻¹) with cysteamine is higher than analogs lacking the lactam, highlighting its electrophilic potency .
  • Positional substitution : Substituents at intermediate positions (e.g., 1c, 1f) improve cytotoxicity over para- or terminal-substituted analogs (IC₅₀: 143.3 μM vs. >200 μM) .

Basic: What analytical techniques are used to characterize this compound derivatives?

  • NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, e.g., olefinic proton shifts (δ5.965 for PL’s lactam unit) .
  • HRMS : Validates molecular weight and adduct formation (e.g., PL-cysteamine 1:1 and 1:2 adducts at m/z 417.1466 and 494.1611) .
  • HPLC : Purity assessment and stability testing in PBS or biological buffers .

Q. Advanced: How can researchers resolve contradictions in ROS-mediated cytotoxicity data?

  • NAC pretreatment : Reverses ROS-dependent effects (e.g., 30 μM PL-induced apoptosis drops from 22.7% to baseline with NAC) .
  • Source-specific inhibitors : Use mitochondrial (e.g., rotenone) or NADPH oxidase inhibitors (e.g., apocynin) to distinguish ROS origins .

Basic: What in vitro models are suitable for evaluating anticancer activity?

  • Cell lines : A549 (lung), SK-OV3 (ovarian), and LO2 (normal liver) cells for cytotoxicity screening via MTT assays .
  • ROS detection : Fluorescent probes (DCFH-DA) quantify intracellular ROS levels .

Q. Advanced: How to design experiments to study substituent position effects on bioactivity?

  • SAR studies : Synthesize analogs with substituents at varying positions (para, meta, terminal) and compare IC₅₀ values.

    CompoundSubstituent PositionIC₅₀ (A549)IC₅₀ (SK-OV3)
    1c Intermediate143.3 μM83.8 μM
    1e Terminal>200 μM>200 μM
    1g Para>200 μM>200 μM

Basic: How is ROS generation quantified in mechanistic studies?

  • Flow cytometry : Rhodamine 123 measures mitochondrial membrane potential (MMP) collapse (e.g., 80% MMP loss in A549 cells with 30 μM PL) .
  • Biochemical assays : Measure glutathione (GSH/GSSG) ratios and lipid peroxidation (MDA levels) to assess oxidative stress .

Q. Advanced: What methods distinguish ROS-dependent vs. ROS-independent apoptosis?

  • Knockout models : Use CRISPR to silence ROS regulators (e.g., NOX4, SOD2).
  • Dual inhibitors : Combine PL with antioxidants (NAC) or pro-oxidants (arsenic trioxide) to modulate ROS thresholds .

Basic: Which substituents enhance the lactam unit’s pharmacological profile?

  • Electron-withdrawing groups : Nitro or trifluoromethyl groups improve electrophilicity .
  • Bulkier substituents : Morpholino or trimethoxyphenyl groups enhance binding to targets like GSTπ .

Q. Advanced: How to address discrepancies between in vitro and in vivo stability data?

  • Prodrug strategies : Mask reactive lactam units with ester or carbamate groups to improve pharmacokinetics.
  • Formulation optimization : Use liposomal encapsulation to protect against rapid clearance .

Basic: What are standard protocols for assessing compound stability?

  • PBS buffer incubation : Monitor degradation via HPLC over 24–72 hours (e.g., PL and 1k show <10% degradation) .
  • Plasma stability tests : Incubate compounds in human plasma and quantify remaining intact molecules .

Q. Advanced: How to reconcile conflicting data on lactam unit selectivity for cancer vs. normal cells?

  • Transcriptomic profiling : Compare redox adaptation genes (e.g., NRF2, TXN) in cancer vs. normal cells to identify selective vulnerabilities .
  • Co-culture models : Test cytotoxicity in cancer-normal cell co-cultures to mimic tissue microenvironments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.